2-(3-(Trifluoromethyl)phenyl)acetaldehyde

CAS No.: 21172-31-6

Cat. No.: VC2264321

Molecular Formula: C9H7F3O

Molecular Weight: 188.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21172-31-6 |

|---|---|

| Molecular Formula | C9H7F3O |

| Molecular Weight | 188.15 g/mol |

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]acetaldehyde |

| Standard InChI | InChI=1S/C9H7F3O/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 |

| Standard InChI Key | LFHOLZIJDWJFKT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC=O |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC=O |

Introduction

Chemical Structure and Identity

Molecular Structure and Identification

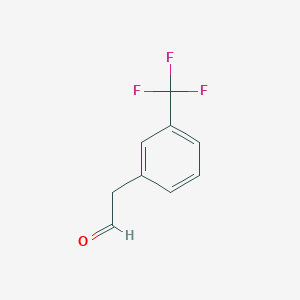

2-(3-(Trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol. Its structure features a phenyl ring with a trifluoromethyl (CF3) group at the meta position (position 3), connected to an acetaldehyde functional group (-CH2CHO). This arrangement creates a molecule with unique reactivity patterns that are particularly valuable in organic synthesis.

The compound's identity is confirmed through several standard chemical identifiers:

| Identifier Type | Value |

|---|---|

| CAS Number | 21172-31-6 |

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]acetaldehyde |

| InChI | InChI=1S/C9H7F3O/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 |

| InChIKey | LFHOLZIJDWJFKT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CC=O |

| EC Number | 866-122-9 |

The LogP value of 2.44680 indicates moderate lipophilicity, suggesting balanced solubility characteristics in both polar and non-polar solvents . This property is particularly relevant for potential biological applications, as it influences membrane permeability and bioavailability.

Synthesis Methods

Laboratory Synthesis

Several methods exist for synthesizing 2-(3-(Trifluoromethyl)phenyl)acetaldehyde, with oxidation of the corresponding alcohol being one of the most common approaches. The primary synthetic routes include:

-

Oxidation of 2-(3-(trifluoromethyl)phenyl)ethanol: This process can be achieved using various oxidizing agents under controlled conditions:

-

Pyridinium chlorochromate (PCC)

-

Chromium trioxide (CrO3)

-

Dess-Martin periodinane

-

The oxidation reaction must be carefully controlled to maximize yield and purity while minimizing unwanted by-products. The selection of the oxidizing agent depends on factors such as scale, available equipment, and desired purity of the final product.

Industrial Production

In industrial settings, the production of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde may employ continuous flow reactors to enhance efficiency and consistency. Large-scale production requires careful consideration of:

-

Optimization of reaction conditions (temperature, pressure, concentration)

-

Selection of appropriate oxidizing agents that balance efficiency with cost and environmental impact

-

Development of purification methods to ensure product quality

-

Implementation of safety protocols for handling potentially hazardous reagents

The industrial production methods are designed to maximize yield and purity while maintaining economic viability and minimizing environmental impact.

Applications in Scientific Research

Organic Synthesis Applications

The unique structure of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde makes it valuable as a building block in organic synthesis. Its applications include:

-

Serving as a precursor for more complex molecules containing trifluoromethyl groups

-

Participating in condensation reactions to form new carbon-carbon bonds

-

Undergoing reduction or oxidation to yield derived compounds with altered functional groups

-

Acting as a substrate in various coupling reactions

The presence of both the reactive aldehyde group and the trifluoromethyl substituent provides multiple sites for chemical modifications, making this compound particularly versatile in synthetic organic chemistry.

Biological and Medicinal Chemistry

The trifluoromethyl group enhances the compound's reactivity and stability, potentially influencing its interactions with biological systems. These properties have led to research interest in several areas:

-

Drug discovery: Compounds containing trifluoromethyl groups often exhibit enhanced pharmacological properties, including improved metabolic stability and increased lipophilicity

-

Structure-activity relationship studies: The meta-positioned trifluoromethyl group creates a unique electronic environment that can influence binding to biological targets

-

Probe development: Derivatives may serve as chemical probes for studying biological processes

The appearance of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde in multiple scientific publications suggests its ongoing importance in research contexts .

Spectroscopic Characterization

Mass Spectrometry Data

Mass spectrometry provides valuable data for identifying and characterizing 2-(3-(Trifluoromethyl)phenyl)acetaldehyde. Predicted collision cross-section (CCS) values for various adducts are particularly useful for analytical purposes:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 189.05218 | 143.0 |

| [M+Na]⁺ | 211.03412 | 153.0 |

| [M+NH₄]⁺ | 206.07872 | 149.1 |

| [M+K]⁺ | 227.00806 | 146.9 |

| [M-H]⁻ | 187.03762 | 140.3 |

| [M+Na-2H]⁻ | 209.01957 | 147.8 |

| [M]⁺ | 188.04435 | 143.5 |

| [M]⁻ | 188.04545 | 143.5 |

These predicted collision cross-section values facilitate the identification and quantification of the compound in complex mixtures using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) .

Comparison with Related Compounds

Structural Analogs

Understanding the distinctive properties of 2-(3-(Trifluoromethyl)phenyl)acetaldehyde is enhanced by comparing it with structurally related compounds:

| Compound | Structural Difference | Potential Impact on Properties |

|---|---|---|

| 2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde | Contains two trifluoromethyl groups at positions 2 and 4 | Enhanced electron-withdrawing effects, potentially increased reactivity and different steric properties |

| Phenylacetaldehyde | Lacks trifluoromethyl group | Lower lipophilicity, different electronic properties affecting reactivity |

| 3-Trifluoromethylbenzaldehyde | Direct aldehyde on ring instead of acetaldehyde group | Different reactivity profile due to conjugation with the aromatic ring |

The presence of the trifluoromethyl group at the meta position in 2-(3-(Trifluoromethyl)phenyl)acetaldehyde provides a unique electronic environment that distinguishes it from these related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume